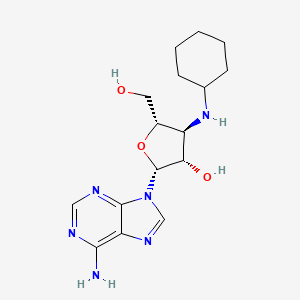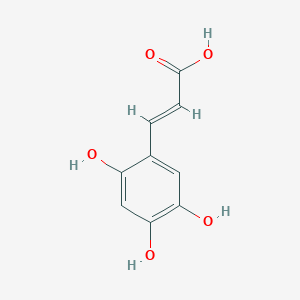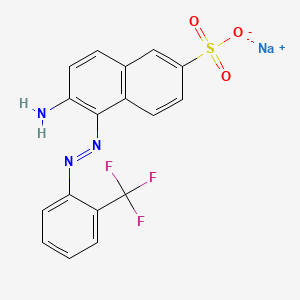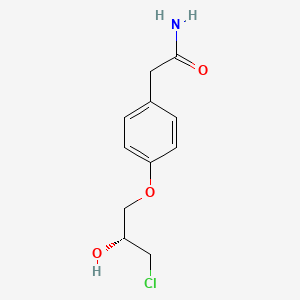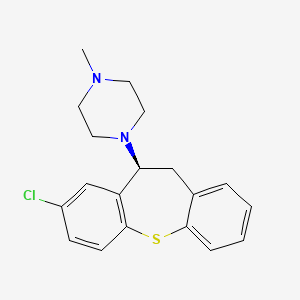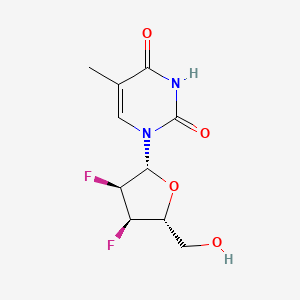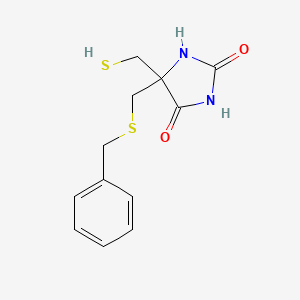
Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a diaethylaminoethyl group, and a furyl-pyrazolin moiety, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazoline ring. The diaethylaminoethyl group is introduced through a nucleophilic substitution reaction, and the final product is obtained as a hydrochloride salt through acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the furyl or pyrazolin rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or diaethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-(beta-dimethylaminoethyl)-5-furyl-pyrazolin-hydrochlorid
- 1-Phenyl-3-(beta-diethylaminoethyl)-5-thienyl-pyrazolin-hydrochlorid
Uniqueness
1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
102129-21-5 |
|---|---|
Fórmula molecular |
C19H26ClN3O |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)13-12-16-15-18(19-11-8-14-23-19)22(20-16)17-9-6-5-7-10-17;/h5-11,14,18H,3-4,12-13,15H2,1-2H3;1H |
Clave InChI |
MYDRQRNXIJXANV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





